4-Methoxybutane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

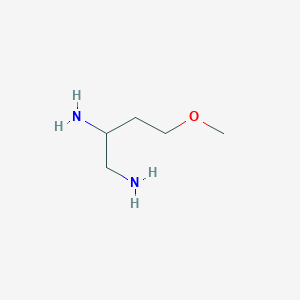

4-Methoxybutane-1,2-diamine is an aliphatic diamine with the molecular formula C₅H₁₄N₂O. Its structure consists of a four-carbon chain (butane backbone) with a methoxy (-OCH₃) group at the 4-position and two amine (-NH₂) groups at the 1- and 2-positions. The methoxy group introduces electron-donating effects, which influence the compound's polarity, solubility, and reactivity. For example, aliphatic diamines are widely used as corrosion inhibitors, ligands in coordination chemistry, and intermediates in pharmaceutical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybutane-1,2-diamine can be synthesized through the electrocatalytic 1,2-diamination of alkenes. This method involves the use of an organic redox catalyst and electricity, which eliminates the need for transition metal catalysts and oxidizing reagents . The reaction is scalable and can be performed under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound typically involves the reaction of 1,2-dichlorobutane with methoxyamine under high pressure and temperature conditions. The reaction is catalyzed by a mixture of copper and cobalt oxides, which facilitates the substitution of chlorine atoms with amine groups .

Chemical Reactions Analysis

Types of Reactions

4-Methoxybutane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

Oxidation: Imines, nitriles

Reduction: Primary amines

Substitution: Halogenated derivatives

Scientific Research Applications

Medicinal Chemistry

4-Methoxybutane-1,2-diamine has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to act as a building block for synthesizing various bioactive compounds.

Key Applications:

- Anticancer Agents: Research has shown that derivatives of this compound exhibit cytotoxic properties against several cancer cell lines. For instance, modifications to the amine groups can enhance their efficacy against specific tumor types .

- Neuroprotective Compounds: The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in therapies for conditions like Alzheimer's disease .

Biochemical Research

In biochemical applications, this compound is used as a reagent in various assays and reactions.

Key Applications:

- Protein Purification: The compound is utilized in affinity chromatography techniques to purify proteins from crude solutions. Its functional groups can be modified to enhance binding specificity and efficiency .

- Enzyme Inhibition Studies: It serves as a substrate or inhibitor in enzyme kinetics studies, providing insights into enzyme mechanisms and potential therapeutic targets .

Materials Science

The compound's unique chemical properties enable its use in developing new materials.

Key Applications:

- Polymer Synthesis: this compound is employed in synthesizing polyurethanes and other polymers that exhibit desirable mechanical properties and thermal stability .

- Nanotechnology: It plays a role in creating nanomaterials with specific functionalities for applications in drug delivery systems and biosensors .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a derivative of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development into an effective therapeutic agent.

Case Study 2: Protein Purification

In a biochemical assay, this compound was modified to create an affinity matrix for purifying histidine-tagged proteins. The modified matrix showed over 90% recovery of target proteins from complex mixtures, demonstrating its effectiveness in protein purification protocols.

Mechanism of Action

The mechanism of action of 4-Methoxybutane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Ethane-1,2-diamine (EDA)

- Structure : Two amine groups on a two-carbon chain.

- Key Properties : High basicity (pKa ~10.7 for NH₂ groups), water-soluble, and strong chelating ability.

- Applications : Precursor for polymers (e.g., EDTA), corrosion inhibition, and coordination chemistry .

- Contrast with 4-Methoxybutane-1,2-diamine : The longer butane chain in this compound increases hydrophobicity, while the methoxy group reduces basicity compared to EDA.

Propane-1,2-diamine (PDA)

- Structure : Three-carbon chain with amines at positions 1 and 2.

- Key Properties : Intermediate chain length balances solubility and lipophilicity. Used in polymer crosslinking and agrochemicals.

- Contrast : this compound’s methoxy group enhances steric hindrance and may alter reaction pathways in substitution or condensation reactions.

4-Methoxybenzene-1,2-diamine (Aromatic Analog)

- Structure : Aromatic ring with methoxy and amine groups.

- Key Properties : Lower basicity due to aromatic resonance stabilization. Used in synthesizing benzimidazole derivatives for antimicrobial and antitumor agents .

- Contrast : The aliphatic backbone of this compound offers greater conformational flexibility compared to rigid aromatic systems.

Oxidation Behavior

- Ethane-1,2-diamine : Undergoes periodate oxidation at pH 9–11 via a multi-stage mechanism involving unprotonated amine intermediates .

- This compound : The methoxy group likely slows oxidation by donating electrons and stabilizing the amine groups, though experimental data is needed for confirmation.

Corrosion Inhibition

- Polyamines (e.g., DETA, TETA) : Longer chains and multiple NH groups enhance adsorption on metal surfaces, improving inhibition efficiency. DFT studies correlate electron-donating groups with higher inhibition performance .

Data Table: Comparative Properties of Selected Diamines

Biological Activity

4-Methoxybutane-1,2-diamine is a chemical compound that has garnered attention for its biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a butane backbone with two amine groups and a methoxy group attached to one of the carbon atoms. Its unique structure contributes to various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, potentially influencing dopamine and serotonin pathways, which are vital in mood regulation and neurological function .

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, suggesting that this compound may also possess such properties .

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of CYP enzymes | |

| Neurotransmitter Modulation | Potential effects on dopamine/serotonin levels | |

| Anti-inflammatory | Possible COX inhibition |

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of this compound, researchers found that administration of the compound in rodent models resulted in significant alterations in behavior associated with anxiety and depression. The study utilized behavioral assays such as the elevated plus maze and forced swim test to assess these changes .

Case Study 2: Drug Interaction Profile

Another investigation focused on the drug interaction profile of this compound. It was observed that when administered alongside common analgesics metabolized by CYP enzymes, there was a notable increase in plasma concentrations of these drugs, suggesting a potential for increased efficacy or toxicity .

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

- Antidepressant Potential : The modulation of neurotransmitter systems suggests that this compound could be explored as an antidepressant agent. Further studies are needed to elucidate its efficacy and safety profile in clinical settings .

- Analgesic Efficacy : Given its interaction with pain pathways, there is potential for developing formulations that include this compound for enhanced analgesic effects .

Properties

Molecular Formula |

C5H14N2O |

|---|---|

Molecular Weight |

118.18 g/mol |

IUPAC Name |

4-methoxybutane-1,2-diamine |

InChI |

InChI=1S/C5H14N2O/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3 |

InChI Key |

VGHVEWVHFGVRDM-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(CN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.